AChE Selectivity: 70-Fold Preference Over BChE Versus Physostigmine's 2-Fold Preference
In standardized in vitro enzyme inhibition assays, (-)-phenserine demonstrates an IC50 of 22 ± 14 nM against acetylcholinesterase (AChE) and an IC50 of 1560 ± 45 nM against butyrylcholinesterase (BChE), yielding a 70-fold selectivity for AChE [1]. In direct comparison, its parent compound (-)-physostigmine exhibits an IC50 of 28 ± 2 nM against AChE and 16 ± 3 nM against BChE, yielding only a 2-fold selectivity and actually favoring BChE [1]. The structural modification—replacement of the N-methylcarbamate moiety with an N-phenylcarbamate group—converts physostigmine from a non-selective, BChE-preferring inhibitor into a highly AChE-selective agent [2].
| Evidence Dimension | AChE/BChE selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | (-)-Phenserine: IC50 AChE = 22 ± 14 nM; IC50 BChE = 1560 ± 45 nM; Selectivity = 70-fold AChE |
| Comparator Or Baseline | (-)-Physostigmine: IC50 AChE = 28 ± 2 nM; IC50 BChE = 16 ± 3 nM; Selectivity = 2-fold BChE |
| Quantified Difference | 68-fold improvement in AChE selectivity relative to physostigmine (70-fold vs. 2-fold, a 35× shift in selectivity ratio) |
| Conditions | In vitro enzyme inhibition assay using human erythrocyte AChE and human plasma BChE |
Why This Matters
High AChE selectivity minimizes peripheral cholinergic side effects mediated by BChE inhibition, a critical parameter for experimental reproducibility and translational relevance in CNS-targeted research.
- [1] Marucci G, Buccioni M, Ben DD, Lambertucci C, Volpini R, Amenta F. Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. Neuropharmacology. 2021;190:108352. Table 6: IC50 values of clinical and common anticholinesterases. View Source
- [2] Greig NH, Sambamurti K, Yu QS, Brossi A, Bruinsma GB, Lahiri DK. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Curr Alzheimer Res. 2005;2(3):281-290. View Source
